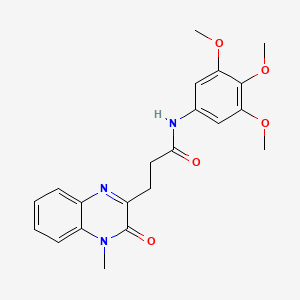![molecular formula C21H28N4O4S B10983609 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}piperidine-4-carboxamide](/img/structure/B10983609.png)
1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}piperidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperidine ring and the sulfonyl group. Common reagents used in these reactions include dimethyl sulfate, piperidine, and methanesulfonyl chloride. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid: Shares the pyrimidine and piperidine rings but lacks the sulfonyl group.
1-(4,6-Dimethoxypyrimidin-2-yl)urea: Contains a similar pyrimidine ring but has different functional groups.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H28N4O4S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxyphenyl)sulfonylethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H28N4O4S/c1-15-14-16(2)24-21(23-15)25-11-8-17(9-12-25)20(26)22-10-13-30(27,28)19-6-4-18(29-3)5-7-19/h4-7,14,17H,8-13H2,1-3H3,(H,22,26) |
InChI Key |
IEJAIUUVOUZNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10983532.png)
![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10983541.png)
![1-(cyclopropylmethyl)-4,6-dimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B10983547.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B10983552.png)
![5-[4-(3-Chlorophenyl)piperazino]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-5-oxopentanamide](/img/structure/B10983555.png)
![N-[2-(2,1,3-benzoxadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10983559.png)
![1-(4-Methoxyphenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10983562.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B10983565.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine](/img/structure/B10983566.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10983569.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10983587.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10983593.png)
![ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10983613.png)
